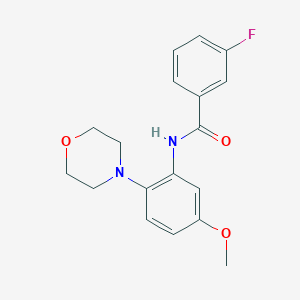![molecular formula C25H24BrN3O3 B243901 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243901.png)
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research and has gained significant attention due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has been found to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to exhibit anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has also been extensively studied and its potential therapeutic applications have been well documented. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One of the areas of research is to further investigate its potential therapeutic applications in cancer treatment. It can also be studied for its potential use in the treatment of viral infections and inflammatory diseases. Further studies can also be conducted to investigate its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that has gained significant attention due to its potential therapeutic applications. It has been extensively studied and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although it has some limitations, it has several advantages for lab experiments and has several potential future directions for research.
Métodos De Síntesis
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-(4-methoxybenzoyl)-1-piperazine with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting product is then reduced to 2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide using a reducing agent such as palladium on carbon.
Aplicaciones Científicas De Investigación
2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively used in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C25H24BrN3O3 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24BrN3O3/c1-32-21-12-6-18(7-13-21)25(31)29-16-14-28(15-17-29)20-10-8-19(9-11-20)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30) |
Clave InChI |
UEMQQDFMTNIYHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B243819.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B243820.png)
![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
